2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC17715689
Molecular Formula: C11H3Cl2F3N2
Molecular Weight: 291.05 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H3Cl2F3N2 |
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Molecular Weight | 291.05 g/mol |
IUPAC Name | 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile |
Standard InChI | InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H |
Standard InChI Key | YIRBPYMZRPCWGF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)C#N)Cl |
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step halogenation and functionalization. A prominent method utilizes microwave-assisted chlorination:
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Reactants: 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one and phosphorus oxychloride () .
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Conditions: Microwave irradiation at 120°C in 1,4-dioxane for 15 minutes .
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Yield: ~81% after purification via recrystallization or chromatography .
An alternative route involves Sandmeyer-type reactions to introduce the carbonitrile group, though specific details remain proprietary.
Table 1: Key Synthesis Parameters
Parameter | Value | Source |
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Starting Material | 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one | |
Reagent | ||
Solvent | 1,4-Dioxane | |
Temperature | 120°C | |
Reaction Time | 15 minutes (microwave) | |
Yield | 81% |
Biological Activity and Applications
Enzyme Inhibition
Structural analogs demonstrate tyrosine kinase inhibition, implicating potential use in targeted cancer therapies . For example:
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PDE4 Inhibition: Related compounds (e.g., SCH-351591) show nanomolar activity, suggesting similar potential .
Table 2: Biological Activity Data
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